Welcome to the BenchChem Online Store!
molecular formula C5H9Br2NO B8749941 2,4-Dibromo-N-methylbutanamide

2,4-Dibromo-N-methylbutanamide

Cat. No. B8749941
M. Wt: 258.94 g/mol
InChI Key: HPCYZQZHUNXJPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08961946B2

Procedure details

A solution mixture consisting of 40% aqueous methylamine solution (7.9 g, 0.10 mol, manufactured by JUNSEI CHEMICAL CO., LTD.) and water (3.3 g) was cooled to not more than 10° C. To the solution mixture, 2,4-dibromobutyric acid bromide (38 g, 0.12 mol) was added dropwise over a period of 15 minutes while keeping the temperature at not more than 10° C. After the completion of the dropwise addition, the mixture was heated to 30° C. and stirred for 30 minutes. The reaction liquid was combined with 50 g of chloroform, and the organic phase was extracted. The organic phase was separated and dried over magnesium sulfate, and the magnesium sulfate was filtered out. The organic phase obtained was concentrated to afford a crude crystal, which was then washed with a 1:1 solution of diethyl ether and hexane to give N-methyl-2,4-dibromobutyric acid amide (21.4 g, 0.083 mol, mp: 54° C., yield: 69%).
Quantity
7.9 g
Type
reactant
Reaction Step One
Name
Quantity
3.3 g
Type
reactant
Reaction Step Two
Quantity
38 g
Type
reactant
Reaction Step Three
Quantity
50 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].O.[Br:4][CH:5]([CH2:9][CH2:10][Br:11])[C:6](Br)=[O:7]>C(Cl)(Cl)Cl>[CH3:1][NH:2][C:6](=[O:7])[CH:5]([Br:4])[CH2:9][CH2:10][Br:11]

Inputs

Step One
Name
Quantity
7.9 g
Type
reactant
Smiles
CN
Step Two
Name
Quantity
3.3 g
Type
reactant
Smiles
O
Step Three
Name
Quantity
38 g
Type
reactant
Smiles
BrC(C(=O)Br)CCBr
Step Four
Name
Quantity
50 g
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to not more than 10° C
CUSTOM
Type
CUSTOM
Details
at not more than 10° C
ADDITION
Type
ADDITION
Details
After the completion of the dropwise addition
CUSTOM
Type
CUSTOM
Details
The reaction liquid
EXTRACTION
Type
EXTRACTION
Details
the organic phase was extracted
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
the magnesium sulfate was filtered out
CUSTOM
Type
CUSTOM
Details
The organic phase obtained
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
to afford a crude crystal, which
WASH
Type
WASH
Details
was then washed with a 1:1 solution of diethyl ether and hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CNC(C(CCBr)Br)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.083 mol
AMOUNT: MASS 21.4 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.